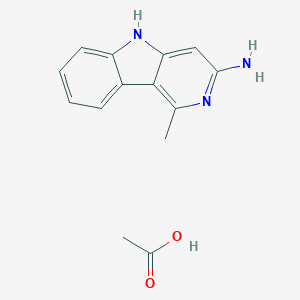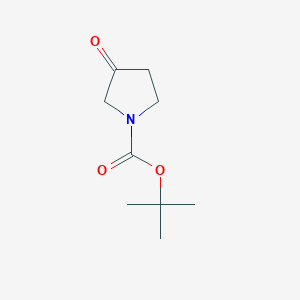
2,3-Dimethylbenzaldehyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of dimethylbenzaldehyde derivatives typically involves the catalytic carbonylation of xylenes or the formylation of aromatic compounds. For example, studies have shown the synthesis of 3,5-dimethylbenzaldehyde from mixed xylene and CO under the catalysis of powdery and anhydrous AlCl3, demonstrating high yields (≥98.0%) under optimized conditions (Wu Yu-long, 2008). Although the provided example is for a different isomer, the methodology highlights the general approach that could be adapted for synthesizing 2,3-dimethylbenzaldehyde.
Molecular Structure Analysis
The molecular structure of dimethylbenzaldehyde derivatives has been extensively studied using spectroscopic methods, including FT-IR and FT-Raman spectroscopy. For instance, the structure of 3,4-dimethylbenzaldehyde was analyzed through ab initio and DFT levels of theory, providing insights into the vibrational bands and molecular geometry (N. Sundaraganesan et al., 2007). These studies are crucial for understanding the reactivity and properties of the molecule.
Chemical Reactions and Properties
Dimethylbenzaldehyde participates in various chemical reactions, including asymmetric additions and carbonylation reactions. For example, the asymmetric addition of dimethylzinc to benzaldehyde catalyzed by chiral ligands has been studied for its enantioselectivity, demonstrating the compound's versatility in synthetic organic chemistry (M. Yamakawa, R. Noyori, 1999).
Safety and Hazards
Mécanisme D'action
Target of Action
2,3-Dimethylbenzaldehyde is a type of aromatic aldehyde . Aldehydes, including this compound, are known to react with various nucleophiles, such as nitrogen in hydroxylamine or hydrazine, forming oximes and hydrazones .
Mode of Action
The mode of action of this compound involves its reaction with nucleophiles. In the presence of hydroxylamine or hydrazine, this compound can form oximes or hydrazones . The oxygen in these compounds can also act as a nucleophile, but this leads to a reversible formation of a hemiketal. The reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of oximes and hydrazones from the reaction of this compound with hydroxylamine or hydrazine is a well-known biochemical process .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a cyp1a2 inhibitor . The compound’s lipophilicity (Log Po/w) is 1.82 (iLOGP) and 2.3 (XLOGP3), indicating its potential for bioavailability .
Result of Action
The primary result of the action of this compound is the formation of oximes and hydrazones when it reacts with hydroxylamine or hydrazine . These compounds have various applications in organic synthesis and can be used as building blocks for the synthesis of more complex molecules.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the formation of oximes and hydrazones is pH-dependent and can be catalyzed by acid . Furthermore, the compound’s stability and efficacy can be affected by temperature and storage conditions .
Propriétés
IUPAC Name |
2,3-dimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-7-4-3-5-9(6-10)8(7)2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFVCPMLQXKEEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901346389 | |
| Record name | 2,3-Dimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901346389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5779-93-1, 28351-09-9 | |
| Record name | 2,3-Dimethylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5779-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028351099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901346389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzaldehyde, 2,3-dimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.304 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the atmospheric significance of 2,3-Dimethylbenzaldehyde?
A1: this compound, like other dimethylbenzaldehydes, readily reacts with hydroxyl (OH) radicals in the atmosphere. [] This reaction plays a role in the atmospheric degradation of the compound. The rate coefficient for this reaction has been determined to be (25.9 ± 2.8) × 10-12 cm3 molecule-1 s-1 at 295 ± 2K. [] This information is crucial for understanding the fate and transport of this compound in the environment.
Q2: How does the position of the methyl group on the aromatic ring affect the reactivity of dimethylbenzaldehydes with OH radicals?
A2: Research suggests that the position of the methyl (CH3) substituent on the aromatic ring does not significantly influence the rate coefficient of the reaction between dimethylbenzaldehydes and OH radicals. [] This implies that the reactivity of these compounds with OH radicals is primarily determined by the presence of the aldehyde group and the overall aromatic structure, rather than the specific position of the methyl groups.
Q3: Can this compound be used as a building block for synthesizing other compounds?
A3: Yes, this compound serves as a starting material in the synthesis of more complex molecules. For instance, it can be utilized in the synthesis of (±)-7,8-dimethyl-2-(2-hydroxyisopropyl)tetralin, a stress metabolite found in tobacco plants infected with tobacco mosaic virus. [] The process involves several steps, starting with the conversion of this compound to the corresponding tetrahydronaphthoate.
Q4: Are there any applications of this compound or its derivatives in pest control?
A4: While specific research on this compound's role in pest control is limited within the provided papers, a related compound, 3-Methylbenzaldehyde, derived from Myosotis arvensis, and its analogs have been investigated for their protective effects against the mite species Tyrophagus putrescentiae. [] This suggests a potential area of interest for this compound and its derivatives in developing new pest control strategies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![{1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinyl}(diphenyl)acetonitrile](/img/structure/B27680.png)



